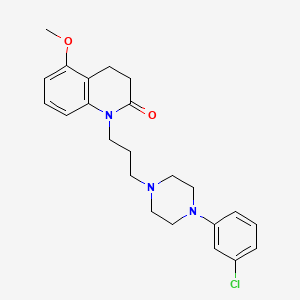

Ácido oseltamivir

Descripción general

Descripción

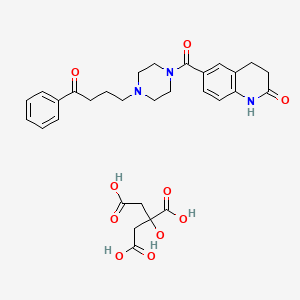

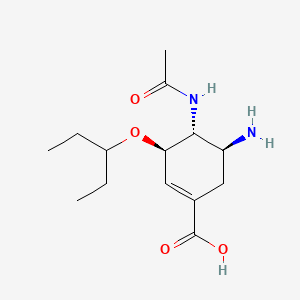

Oseltamivir, also known as Tamiflu, is an antiviral medication used to treat and prevent influenza A and B . It belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses . Oseltamivir acid is the active metabolite of oseltamivir . It acts as an inhibitor of influenza neuraminidases A and B , preventing virus budding and release .

Synthesis Analysis

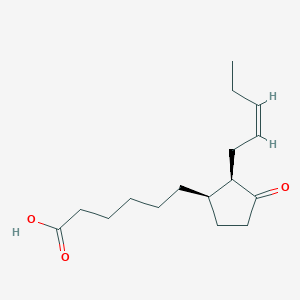

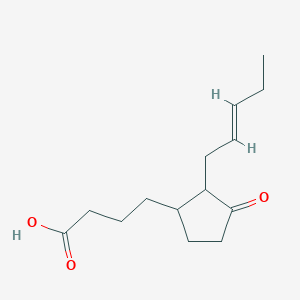

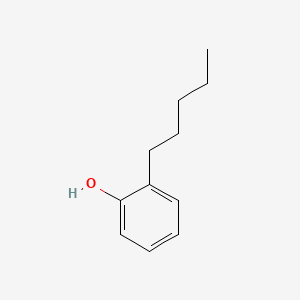

The commercial production of Oseltamivir starts from the biomolecule shikimic acid harvested from Chinese star anise and from recombinant E. coli . The current production method includes two reaction steps with potentially hazardous azides . Another synthesis method starts from a compound 1,3-butadiene-3-amyl ether and compound 3-nitro-ethyl acrylate .Molecular Structure Analysis

Oseltamivir acid has a molecular formula of C14H24N2O4 . It is the active metabolite of Oseltamivir phosphate and is an orally bioavailable, potent, and selective inhibitor of influenza virus neuraminidase .Chemical Reactions Analysis

Oseltamivir acid undergoes various chemical reactions under stress conditions such as basic hydrolysis, acid hydrolysis, oxidative degradation, and thermal degradation .Physical and Chemical Properties Analysis

Oseltamivir acid has a molecular weight of 284.35 . It is soluble in water at a concentration of 56 mg/mL .Aplicaciones Científicas De Investigación

Ácido oseltamivir: Un análisis exhaustivo de las aplicaciones de la investigación científica

Terapia antiviral para la influenza: El ácido oseltamivir es ampliamente reconocido como un fármaco antiviral eficaz contra la influenza. Actúa como un inhibidor de la neuraminidasa, bloqueando la liberación de nuevas partículas virales y, por lo tanto, deteniendo la propagación de la infección dentro del organismo huésped .

Debate sobre el tratamiento de COVID-19: Ha habido un debate continuo sobre la eficacia del oseltamivir en el tratamiento de COVID-19. Si bien algunos estudios clínicos sugieren posibles beneficios, la evidencia no es concluyente y se necesita más investigación para determinar su eficacia contra este nuevo coronavirus .

Exploración del mecanismo de acción: El mecanismo de acción del ácido oseltamivir se ha estudiado ampliamente. Se dirige a la enzima neuraminidasa, que es crucial para el ciclo de replicación viral. Comprender este mecanismo es fundamental para desarrollar nuevos fármacos antivirales .

Síntesis y producción: Se ha realizado investigación para desarrollar métodos de síntesis eficientes para el oseltamivir, lo que lo hace más accesible y rentable para su uso generalizado en terapias antivirales .

Investigaciones estructurales: Se han utilizado simulaciones de dinámica molecular para investigar los mecanismos de unión del oseltamivir con las enzimas neuraminidasas. Estos estudios son cruciales para comprender la resistencia a los fármacos y mejorar el diseño de fármacos .

Diseño de nuevos inhibidores: El ácido oseltamivir ha servido como compuesto modelo para diseñar nuevos inhibidores de la neuraminidasa que pueden ofrecer potencialmente opciones terapéuticas mejoradas para el tratamiento de la influenza .

Mecanismo De Acción

Target of Action

Oseltamivir acid, also known as oseltamivir carboxylate, is a potent and selective inhibitor of influenza virus neuraminidase enzymes . These enzymes are glycoproteins found on the surface of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from infected host cells .

Mode of Action

Oseltamivir acid exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from the host cells, thereby impairing influenza virus replication and limiting its infectivity . It selectively inhibits neuraminidase-mediated hydrolysis of host sialic acid residues bound to budding virions, a necessary step in influenza replication .

Biochemical Pathways

The inhibition of neuraminidase by oseltamivir acid blocks the release of progeny virions from infected cells . This action disrupts the viral replication process and limits the pathogenicity of the influenza virus . The binding process of oseltamivir and neuraminidase involves multiple metastable states and major binding pathways, including the transfer of oseltamivir from the secondary sialic acid binding site to the catalytic site .

Pharmacokinetics

Oseltamivir is ingested as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses of up to 500 mg twice daily . This predictable profile means that oseltamivir is suitable for use in diverse patient populations, including young children, elderly patients, various ethnic groups, and those with renal or hepatic impairment .

Result of Action

The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Early antiviral treatment can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications, including pneumonia and respiratory failure .

Action Environment

The action of oseltamivir acid can be influenced by environmental factors. For instance, oseltamivir has been found to be persistent in wastewater treatment plants and can find its way into surface and groundwater sources . This environmental presence of oseltamivir raises concerns about potential ecotoxicological risks . Furthermore, the exposure of oseltamivir might be significantly increased in conditions with elevated cirrhosis severity, which might be associated with a higher risk of adverse drug effects .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Oseltamivir acid interacts with the neuraminidase enzyme of the influenza virus . This enzyme is responsible for cleaving sialic acid residues on the host cell surface, a necessary step for the virus to bud from the host cell and continue its replication cycle . By inhibiting this enzyme, oseltamivir acid prevents the release of new virus particles, thereby limiting the spread of the virus within the host .

Cellular Effects

Oseltamivir acid has a significant impact on the function of cells infected with the influenza virus. By inhibiting the neuraminidase enzyme, it prevents the release of new virus particles from the host cell, thereby limiting the spread of the virus within the host . This can lead to a reduction in the severity and duration of influenza symptoms .

Molecular Mechanism

Oseltamivir acid exerts its effects at the molecular level by binding to the neuraminidase enzyme on the surface of the influenza virus . This binding inhibits the enzyme’s activity, preventing it from cleaving sialic acid residues on the host cell surface . This inhibition blocks the release of new virus particles from the host cell, thereby limiting the spread of the virus .

Temporal Effects in Laboratory Settings

In laboratory settings, oseltamivir acid has been shown to reduce the time to first alleviation of influenza symptoms . Its effectiveness decreases significantly if administration is delayed beyond 48 hours after the onset of symptoms . This highlights the importance of early treatment with oseltamivir acid in managing influenza infections .

Dosage Effects in Animal Models

In animal models, the effects of oseltamivir acid have been shown to vary with dosage . While specific dosage effects can depend on the particular animal model and strain of influenza virus used, generally, higher doses of oseltamivir acid result in greater reductions in viral shedding and symptom severity .

Metabolic Pathways

Oseltamivir acid is involved in the metabolic pathway of the influenza virus. It acts by inhibiting the neuraminidase enzyme, which plays a crucial role in the virus’s replication cycle . This inhibition disrupts the virus’s ability to spread within the host, effectively limiting the progression of the infection .

Transport and Distribution

Oseltamivir acid is transported and distributed within cells and tissues via the bloodstream . After oral administration, it is rapidly converted by hepatic esterases into its active form . It then penetrates sites of infection at concentrations sufficient to inhibit viral replication .

Subcellular Localization

The subcellular localization of oseltamivir acid is primarily within the cytoplasm of cells . This is where the drug exerts its antiviral activity, inhibiting the neuraminidase enzyme and preventing the release of new virus particles from the host cell .

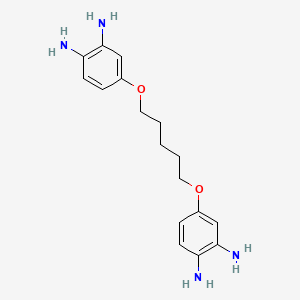

Propiedades

| { "Design of Synthesis Pathway": "The synthesis pathway of Oseltamivir acid involves a series of reactions starting from shikimic acid. The key steps include protection of the hydroxyl groups, esterification, reduction, and deprotection.", "Starting Materials": [ "Shikimic acid", "Methanol", "Hydrogen chloride", "Dimethylformamide", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Protection of the hydroxyl groups with methanol and hydrogen chloride", "Esterification with dimethylformamide and acetic anhydride", "Reduction of the ester with sodium borohydride and acetic acid", "Deprotection of the hydroxyl groups with sodium hydroxide and ethanol" ] } | |

Número CAS |

204255-09-4 |

Fórmula molecular |

C16H29ClN2O4 |

Peso molecular |

348.9 g/mol |

Nombre IUPAC |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1 |

Clave InChI |

OHEGLAHLLCJYPX-ONAKXNSWSA-N |

SMILES isomérico |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.Cl |

SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |

SMILES canónico |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |

Apariencia |

Solid powder |

| 187227-45-8 | |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Oseltamivir hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

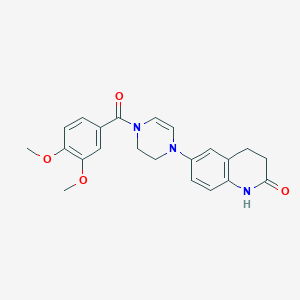

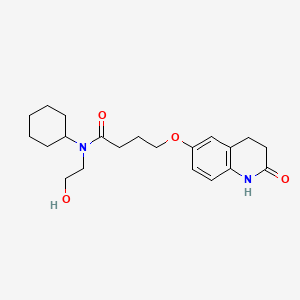

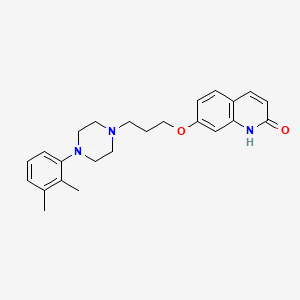

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.